Spectroscopic data analysis for Sodium 3-(oxetan-2-yl)propanoate
Spectroscopic data analysis for Sodium 3-(oxetan-2-yl)propanoate
An In-depth Technical Guide to the Spectroscopic Analysis of Sodium 3-(oxetan-2-yl)propanoate
Introduction
In the landscape of modern drug discovery, the meticulous characterization of small molecules is a cornerstone of successful development pipelines.[1][2] Spectroscopic techniques provide the essential toolkit for elucidating molecular structure, confirming identity, and ensuring the purity of novel chemical entities.[3] This guide offers an in-depth analysis of the expected spectroscopic data for Sodium 3-(oxetan-2-yl)propanoate, a compound featuring a strained oxetane ring coupled with an ionic propanoate chain. The oxetane moiety is of increasing interest in medicinal chemistry, often used as a bioisostere for carbonyl or gem-dimethyl groups to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][5]
This document is structured to provide researchers, scientists, and drug development professionals with a predictive and practical framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is emphasized, and robust, self-validating experimental protocols are provided to ensure data integrity.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure of Sodium 3-(oxetan-2-yl)propanoate is presented below with a standardized numbering system that will be referenced throughout this guide.
Caption: Molecular structure of Sodium 3-(oxetan-2-yl)propanoate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm connectivity.
Predicted ¹H NMR Spectrum (500 MHz, D₂O)
The analysis of a ¹H NMR spectrum involves interpreting chemical shifts (δ), signal multiplicity (splitting), and integration (proton count). Given the sodium salt form, a deuterated polar solvent such as D₂O is appropriate.
Table 1: Predicted ¹H NMR Data
| Atom | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
|---|---|---|---|---|---|
| H4 | -CH(O)- | ~4.6 - 4.8 | Multiplet | 1H | Attached to two electron-withdrawing oxygens (in-ring and propanoate chain), causing significant deshielding. Coupled to H1, H5, and H6 protons. |
| H6 | -O-CH₂- | ~4.4 - 4.6 | Multiplet | 2H | Part of the oxetane ring and adjacent to the ring oxygen, resulting in a downfield shift. Complex coupling with H4 and H5. |
| H5 | -CH₂- | ~2.5 - 2.7 | Multiplet | 2H | Aliphatic protons on the oxetane ring. Less deshielded than H6. Coupled to H4 and H6. |
| H2 | -CH₂-COO⁻ | ~2.2 - 2.4 | Triplet | 2H | Alpha to the carboxylate group, causing a moderate downfield shift. Coupled to the two H1 protons. |
| H1 | -CH₂- | ~1.8 - 2.0 | Multiplet | 2H | Aliphatic protons beta to the carboxylate and adjacent to the chiral center C4. Coupled to H2 and H4. |
Causality Behind Assignments:
-
Oxetane Ring Protons (H4, H5, H6): Protons on four-membered heterocyclic rings exhibit characteristic chemical shifts.[8][9] The protons on carbons adjacent to the heteroatom (H4, H6) are shifted downfield due to the inductive effect of oxygen. The stereochemistry and ring puckering of the oxetane will lead to complex splitting patterns (multiplicity) for these protons.[10]
-
Propanoate Chain Protons (H1, H2): The H2 protons, being alpha to the electron-withdrawing carboxylate group, are more deshielded than the H1 protons.[11] The expected multiplicity for H2 is a triplet, arising from coupling to the two adjacent H1 protons (n+1 rule). The H1 protons will show a more complex multiplet pattern due to coupling with both H2 and H4.
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom, with chemical shifts highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Data
| Atom | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
|---|---|---|---|
| C3 | -COO⁻ | ~180 - 185 | The carboxylate carbon is highly deshielded and appears significantly downfield.[12][13] |
| C4 | -CH(O)- | ~78 - 82 | This carbon is attached to two oxygen atoms, resulting in a strong deshielding effect.[14] |
| C6 | -O-CH₂- | ~70 - 75 | The carbon in the oxetane ring bonded to the oxygen atom is significantly deshielded. |
| C2 | -CH₂-COO⁻ | ~35 - 40 | Alpha to the carboxylate group, shifted downfield relative to a standard alkane. |
| C5 | -CH₂- | ~30 - 35 | Aliphatic carbon within the strained oxetane ring. |
| C1 | -CH₂- | ~28 - 33 | Standard aliphatic carbon, expected to be the most upfield signal aside from any reference standard. |
Verification with 2D NMR Spectroscopy
To unambiguously confirm the assignments from 1D spectra, a suite of 2D NMR experiments is essential. This creates a self-validating dataset.
-
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks. Expected key correlations include H2/H1 and H1/H4, confirming the propanoate chain connectivity and its link to the oxetane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H4 to C4, H2 to C2).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the overall carbon skeleton. Key expected correlations would be from the H2 protons to the C3 carboxylate carbon and from the H1 protons to the C4 oxetane carbon, confirming the complete structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of Sodium 3-(oxetan-2-yl)propanoate and dissolve in ~0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for referencing if required. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum with solvent suppression to attenuate the residual HDO signal.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). An adequate number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters, optimizing acquisition and processing parameters for the expected concentration.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in Sodium 3-(oxetan-2-yl)propanoate are the carboxylate salt and the cyclic ether (oxetane). The absence of a broad O-H stretch around 3000 cm⁻¹ would differentiate it from its carboxylic acid precursor.[15]
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~1610 - 1550 | Asymmetric C=O Stretch | Strong | Carboxylate (COO⁻) |
| ~1420 - 1300 | Symmetric C=O Stretch | Strong | Carboxylate (COO⁻) |
| ~1150 - 1050 | C-O-C Stretch | Strong | Cyclic Ether (Oxetane) |
| ~980 | Ring "Breathing" | Medium-Strong | Oxetane Ring |
| ~2950 - 2850 | C-H Stretch | Medium | Aliphatic CH₂ |
Causality Behind Assignments:
-
Carboxylate Anion: Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the carboxylate salt features two distinct and intense bands due to the delocalization of the negative charge across the two oxygen atoms.[16][17][18] These are the asymmetric and symmetric stretching vibrations.[18]
-
Oxetane Ring: The strained C-O-C bond of the four-membered oxetane ring typically gives rise to a strong absorption band in the fingerprint region, often around 1100-1000 cm⁻¹.[4][19] A characteristic ring puckering or "breathing" mode can also be observed near 980 cm⁻¹.[19]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid Sodium 3-(oxetan-2-yl)propanoate powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[20][21]
Ionization and Molecular Ion Prediction
For a pre-charged ionic compound like a sodium salt, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that allows the detection of intact ions from solution.[21]
-
Negative Ion Mode (ESI-): This mode is expected to be most informative. The primary ion observed would be the 3-(oxetan-2-yl)propanoate anion at an m/z corresponding to [M-Na]⁻.
-
Positive Ion Mode (ESI+): In this mode, adduct ions are likely. The most prominent ion could be [M+Na]⁺, which represents the intact salt molecule with an additional sodium cation.[22] Other cluster ions, such as [2M+Na]⁺, may also be observed.[23]
Predicted Fragmentation Pathways (ESI-)
Tandem MS (MS/MS) of the [M-Na]⁻ parent ion would provide structural confirmation. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.
Caption: Key predicted fragmentation pathways for the 3-(oxetan-2-yl)propanoate anion.
Key Fragmentation Pathways:
-
Decarboxylation: A common pathway for carboxylates is the loss of carbon dioxide (CO₂), a stable neutral molecule (44 Da). This would result in an alkyl anion.[24]
-
Oxetane Ring Opening/Cleavage: The strained oxetane ring can undergo cleavage. A likely fragmentation is the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments, which is a characteristic fragmentation for such rings.[25][26]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.
-
Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system, typically with a reverse-phase C18 column, to separate the analyte from any impurities before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Interface the LC system with an ESI-equipped mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
-
Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
-
Perform a full scan (MS1) to identify the molecular ion(s).
-
Perform a product ion scan (MS/MS or MS2) on the [M-Na]⁻ parent ion to generate the fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting spectra to confirm the accurate mass of the parent ion and to identify the m/z values of the fragment ions, matching them to the predicted pathways.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. For Sodium 3-(oxetan-2-yl)propanoate:
-
MS confirms the molecular weight and elemental formula (via high-resolution MS).
-
IR confirms the presence of the key carboxylate and oxetane functional groups.
-
NMR (¹H, ¹³C, and 2D) provides the definitive blueprint of the molecule, establishing the precise connectivity of every atom in the carbon-hydrogen framework. The correlations observed in COSY and HMBC experiments would serve as the final, incontrovertible proof of the 3-(oxetan-2-yl)propanoate structure.
Conclusion
This guide provides a comprehensive, predictive framework for the multi-technique spectroscopic analysis of Sodium 3-(oxetan-2-yl)propanoate. By understanding the expected chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS, researchers can approach the empirical analysis of this molecule with a robust and scientifically-grounded strategy. The provided protocols outline a clear path for acquiring high-quality, reliable data, ensuring the confident structural confirmation required for advancing drug development and chemical research programs.
References
-
Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2754. [Link]
-
HORIBA Scientific. (n.d.). Small Molecule Drugs. HORIBA. [Link]
-
Silva, A. M. S., Pinto, D. C. G. A., & Eliel, E. L. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-455. [Link]
-
Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3247-3254. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro Department of Chemistry. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Jones, G. G., & Fite, W. L. (1968). Radio frequency spark source mass spectra of Group I and Group II carboxylate salts. Analytical Chemistry, 40(13), 2220-2223. [Link]
-
Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]
-
Allinger, N. L., & Greenberg, S. (1961). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 26(10), 3819-3823. [Link]
-
Abraham, R. J., & Thomas, W. A. (1965). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12232. [Link]
-
Asensio, L., & Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Workman, J., & Mark, H. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]
-
Wang, T., & Zhang, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]
-
Szopa, C., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. EPSC2022-299. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
-
Kunzmann, M., et al. (2018). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 347, 43-49. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Lignell, H., et al. (2014). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 48(10), 5702-5710. [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Gonzalez, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5146. [Link]
-
Xu, J., et al. (2013). Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate. International Journal of Chemistry, 2(1). [Link]
-
Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]
-
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Patsnap. (2025). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Patsnap Eureka. [Link]
-
Doc Brown's Chemistry. (n.d.). The ¹H NMR spectrum of methyl propanoate. [Link]
-
Bull, J. A., & Croft, A. K. (2017). Oxetanes and Oxetan-3-ones. Science of Synthesis: Knowledge Updates, 2017(1), 1-28. [Link]
-
Bajaj, V. S., et al. (2009). ¹³C MAS NMR spectra of ¹³CH₃-labeled sodium acetate dissolved in frozen glycerol/water. ResearchGate. [Link]
-
Hore, D. K., et al. (2023). Toward automated infrared spectral analysis in community drug checking. Journal of Chemometrics, 37(5), e3472. [Link]
-
Canada, K. A., et al. (2015). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(10), 3466-3474. [Link]
-
Al-Haiza, M. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(11), 2588. [Link]
Sources
- 1. horiba.com [horiba.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium propionate(137-40-6) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. scienceready.com.au [scienceready.com.au]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. mdpi.com [mdpi.com]

